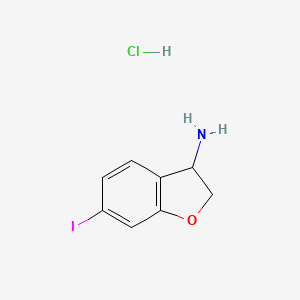
N2,N2-Dimethylguanosine (incomplete stereochemisrty)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N2,N2-Dimethylguanosine is a modified nucleoside that belongs to the class of purine nucleosides. It is characterized by the presence of two methyl groups attached to the nitrogen atoms at the second position of the guanine base. This compound is commonly found in transfer RNA (tRNA) and small nuclear RNA (snRNA) of eukaryotes and archaebacteria, where it plays a crucial role in the post-transcriptional modification of RNA molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of N2,N2-Dimethylguanosine typically involves the methylation of guanosine. A convenient method for its synthesis includes the use of methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of N2,N2-Dimethylguanosine may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
N2,N2-Dimethylguanosine undergoes various chemical reactions, including:
Methylation: Further methylation can lead to the formation of N2,N2,2’-O-trimethylguanosine.
Oxidation: Oxidative conditions can modify the guanine base, potentially leading to the formation of oxo-derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methylated nitrogen atoms.
Common Reagents and Conditions
Methylating Agents: Methyl iodide, dimethyl sulfate.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Solvents: DMF, DMSO, water.
Major Products
N2,N2,2’-O-Trimethylguanosine: Formed by further methylation.
Oxo-derivatives: Formed under oxidative conditions.
Scientific Research Applications
N2,N2-Dimethylguanosine has several scientific research applications:
Chemistry: Used as a model compound to study nucleoside modifications and their effects on RNA stability and function.
Biology: Plays a role in the regulation of gene expression by modifying tRNA and snRNA, influencing their stability and function.
Medicine: Investigated as a potential biomarker for certain diseases, including cancer, due to its altered levels in pathological conditions.
Industry: Utilized in the development of nucleoside analogs for therapeutic applications
Mechanism of Action
N2,N2-Dimethylguanosine exerts its effects primarily through its incorporation into RNA molecules. The methylation at the nitrogen atoms enhances the stability of tRNA and snRNA, protecting them from degradation. This modification also influences the folding and decoding properties of tRNA, thereby affecting protein synthesis. The enzyme TRMT1 is responsible for catalyzing the formation of N2,N2-Dimethylguanosine in tRNA, and its activity is crucial for maintaining proper cellular function .
Comparison with Similar Compounds
Similar Compounds
N2-Methylguanosine: A precursor to N2,N2-Dimethylguanosine, with a single methyl group attached to the nitrogen atom at the second position.
N2,N2,2’-O-Trimethylguanosine: A further methylated derivative of N2,N2-Dimethylguanosine.
Pseudouridine: Another modified nucleoside found in RNA, known for its role in stabilizing RNA structures
Uniqueness
N2,N2-Dimethylguanosine is unique due to its specific methylation pattern, which significantly enhances the stability and function of RNA molecules. This modification is critical for the proper functioning of tRNA and snRNA, distinguishing it from other nucleoside modifications .
Properties
IUPAC Name |
9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(dimethylamino)-1H-purin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5O5/c1-16(2)12-14-9-6(10(21)15-12)13-4-17(9)11-8(20)7(19)5(3-18)22-11/h4-5,7-8,11,18-20H,3H2,1-2H3,(H,14,15,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSPURTUNRHNVGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60862843 |
Source


|
| Record name | 2-(Dimethylamino)-9-pentofuranosyl-3,9-dihydro-6H-purin-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60862843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl cis-6-oxo-7-oxa-5-azaspiro[3.4]octane-2-carboxylate](/img/structure/B13904634.png)





![7-[3,5-Dihydroxy-2-(3-hydroxyocta-1,5-dienyl)cyclopentyl]-6-oxoheptanoic acid](/img/structure/B13904660.png)
![N-[(2-methoxyphenyl)-(2-methyl-1H-indol-3-yl)methyl]-2-(trifluoromethyl)aniline](/img/structure/B13904672.png)
![N-(2-Methylphenyl)-2-[(4-methylphenyl)formamido]-3-phenylprop-2-enamide](/img/structure/B13904677.png)

![1-(5-Chloro-6-methoxypyridin-3-yl)-3-(7-cyclopropyl-2-methylthiazolo[5,4-b]pyridin-6-yl)urea](/img/structure/B13904697.png)
![methyl 2-[[(2S)-2-amino-3,3-dimethylbutanoyl]amino]acetate](/img/structure/B13904705.png)
